Cas no 75567-11-2 (2-methyl-2-propoxypropan-1-ol)

2-Methyl-2-propoxypropan-1-ol is a branched ether-alcohol compound characterized by its unique molecular structure, combining both ether and hydroxyl functional groups. This compound exhibits favorable solubility properties in organic solvents, making it a versatile intermediate in synthetic chemistry applications. Its sterically hindered structure enhances stability, reducing susceptibility to unwanted side reactions. The presence of the propoxy group contributes to moderate lipophilicity, while the hydroxyl group allows for further functionalization. Potential applications include use as a solvent, reaction medium, or precursor in specialty chemical synthesis. The compound's balanced polarity and structural features make it particularly useful in formulations requiring controlled reactivity and solubility characteristics.
2-methyl-2-propoxypropan-1-ol structure
2-methyl-2-propoxypropan-1-ol structure
Product name:2-methyl-2-propoxypropan-1-ol
CAS No:75567-11-2
MF:C7H16O2
MW:132.200742721558
CID:5801488
PubChem ID:86761313

2-methyl-2-propoxypropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-propoxypropan-1-ol
    • 1-Propanol, 2-methyl-2-propoxy-
    • 2-Methyl-2-propoxypropanol
    • 75567-11-2
    • VRGYCUCZXWEJNM-UHFFFAOYSA-N
    • EN300-1588930
    • SCHEMBL1776481
    • Inchi: 1S/C7H16O2/c1-4-5-9-7(2,3)6-8/h8H,4-6H2,1-3H3
    • InChI Key: VRGYCUCZXWEJNM-UHFFFAOYSA-N
    • SMILES: C(O)C(C)(OCCC)C

Computed Properties

  • Exact Mass: 132.115029749g/mol
  • Monoisotopic Mass: 132.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 69.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 0.9

2-methyl-2-propoxypropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1588930-10.0g
2-methyl-2-propoxypropan-1-ol
75567-11-2 95%
10g
$4545.0 2023-05-26
Enamine
EN300-1588930-0.5g
2-methyl-2-propoxypropan-1-ol
75567-11-2 95%
0.5g
$824.0 2023-05-26
Enamine
EN300-1588930-0.1g
2-methyl-2-propoxypropan-1-ol
75567-11-2 95%
0.1g
$366.0 2023-05-26
Enamine
EN300-1588930-5000mg
2-methyl-2-propoxypropan-1-ol
75567-11-2 95.0%
5000mg
$3065.0 2023-09-23
Enamine
EN300-1588930-250mg
2-methyl-2-propoxypropan-1-ol
75567-11-2 95.0%
250mg
$524.0 2023-09-23
1PlusChem
1P01E18J-1g
2-methyl-2-propoxypropan-1-ol
75567-11-2 95%
1g
$1369.00 2023-12-16
1PlusChem
1P01E18J-2.5g
2-methyl-2-propoxypropan-1-ol
75567-11-2 95%
2.5g
$2622.00 2023-12-16
1PlusChem
1P01E18J-5g
2-methyl-2-propoxypropan-1-ol
75567-11-2 95%
5g
$3851.00 2023-12-16
1PlusChem
1P01E18J-10g
2-methyl-2-propoxypropan-1-ol
75567-11-2 95%
10g
$5680.00 2023-12-16
Enamine
EN300-1588930-1.0g
2-methyl-2-propoxypropan-1-ol
75567-11-2 95%
1g
$1057.0 2023-05-26

Additional information on 2-methyl-2-propoxypropan-1-ol

Chemical Profile of 2-methyl-2-propoxypropan-1-ol (CAS No. 75567-11-2)

2-methyl-2-propoxypropan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 75567-11-2, is a significant organic compound with a molecular structure that encompasses both alkyl and alkoxy functional groups. This compound, characterized by its branched hydrocarbon chain and an oxygen-linked side group, has garnered attention in various scientific and industrial applications due to its versatile reactivity and structural properties. The presence of a tertiary hydroxyl group and a tertiary alkyl structure imparts unique chemical behaviors, making it a subject of interest in synthetic chemistry, catalysis, and as an intermediate in the production of more complex molecules.

The molecular formula of 2-methyl-2-propoxypropan-1-ol is C₅H₁₂O, reflecting its composition of five carbon atoms, twelve hydrogen atoms, and one oxygen atom. The compound adopts a non-planar conformation due to the steric hindrance imposed by the bulky tertiary alkyl groups, which influences its solubility, reactivity, and potential interactions with biological systems. Its physical state at room temperature is typically liquid, with a density slightly higher than water, indicating moderate polarity that can be exploited in solvation processes.

In recent years, the study of compounds like 2-methyl-2-propoxypropan-1-ol has been extended into the realm of green chemistry and sustainable industrial practices. Researchers have explored its utility as a solvent substitute in reactions where traditional polar aprotic solvents might pose environmental concerns. The compound’s ability to dissolve a wide range of organic molecules while maintaining relatively low toxicity makes it an attractive candidate for processes requiring efficient mass transfer without adverse ecological impacts.

The synthesis of 2-methyl-2-propoxypropan-1-ol typically involves the reaction of isobutylene (a propene isomer) with methanol in the presence of acidic catalysts or transition metal complexes. This reaction pathway exemplifies the growing importance of catalytic processes in reducing energy consumption and minimizing byproduct formation. Advances in catalytic systems have enabled more selective and efficient production methods, aligning with the broader goals of sustainable chemical manufacturing.

From an industrial perspective, 2-methyl-2-propoxypropan-1-ol serves as a precursor in the synthesis of various specialty chemicals. Its tertiary hydroxyl group can undergo esterification to produce esters with applications ranging from fragrances to polymer additives. Additionally, its tertiary structure allows for nucleophilic substitution reactions at the carbon center adjacent to the hydroxyl group, enabling further functionalization into more complex molecules such as pharmaceutical intermediates or agrochemicals.

The compound’s relevance extends into pharmaceutical research, where structural analogs are often screened for biological activity. The unique stereochemistry of 2-methyl-2-propoxypropan-1-ol provides a scaffold that can be modified to explore interactions with biological targets. For instance, derivatives with altered alkyl or alkoxy substituents may exhibit different pharmacokinetic profiles or binding affinities when tested against specific enzymes or receptors. Such modifications are crucial in drug discovery pipelines aiming to optimize efficacy while minimizing side effects.

In conclusion, 2-methyl-2-propoxypropan-1-ol (CAS No. 75567-11-2) represents a compound with multifaceted applications across chemical synthesis, industrial processes, and potential biological research avenues. Its structural features enable diverse chemical transformations while offering advantages in sustainability through greener synthetic routes. As research continues to uncover new methodologies for functionalizing this molecule and exploring its derivatives, its significance in both academic and industrial contexts is likely to grow further.

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